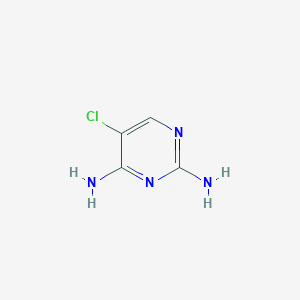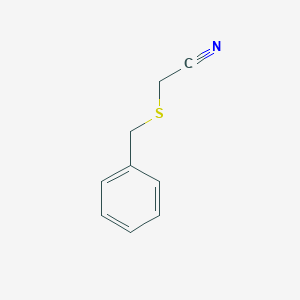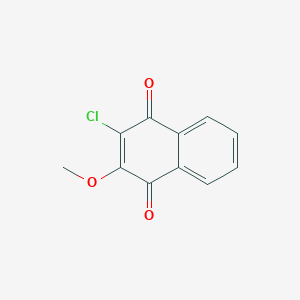
2-Chloro-3-methoxy-1,4-naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-methoxy-1,4-naphthoquinone (CMNQ) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CMNQ is a derivative of 1,4-naphthoquinone, a natural compound found in various plants and fungi. The synthesis of CMNQ involves the introduction of a chlorine atom and a methoxy group to the naphthoquinone ring, resulting in a compound with unique properties.
Mechanism Of Action
The mechanism of action of 2-Chloro-3-methoxy-1,4-naphthoquinone involves its interaction with biological molecules, particularly proteins and enzymes. 2-Chloro-3-methoxy-1,4-naphthoquinone has been shown to inhibit the activity of several enzymes, including topoisomerase II and thioredoxin reductase. Additionally, 2-Chloro-3-methoxy-1,4-naphthoquinone can bind to proteins and disrupt their function, leading to cellular damage and death.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Chloro-3-methoxy-1,4-naphthoquinone are complex and depend on the concentration of the compound and the type of cell or tissue being studied. In general, 2-Chloro-3-methoxy-1,4-naphthoquinone has been shown to induce oxidative stress and DNA damage, leading to cell death. However, 2-Chloro-3-methoxy-1,4-naphthoquinone can also activate certain cellular pathways that promote cell survival and proliferation. These effects may be related to the concentration and duration of exposure to 2-Chloro-3-methoxy-1,4-naphthoquinone.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Chloro-3-methoxy-1,4-naphthoquinone in lab experiments is its ability to interact with biological molecules in a specific and predictable manner. This makes it a useful tool for studying the function of enzymes and proteins. Additionally, 2-Chloro-3-methoxy-1,4-naphthoquinone has been shown to have anticancer properties, making it a potential candidate for developing new cancer therapies.
However, there are also limitations to using 2-Chloro-3-methoxy-1,4-naphthoquinone in lab experiments. One of the main limitations is its potential toxicity to cells and tissues. 2-Chloro-3-methoxy-1,4-naphthoquinone can induce oxidative stress and DNA damage, leading to cell death. Additionally, the synthesis of 2-Chloro-3-methoxy-1,4-naphthoquinone is complex and requires several steps, which can be time-consuming and costly.
Future Directions
There are several future directions for research on 2-Chloro-3-methoxy-1,4-naphthoquinone. One area of interest is the development of new anticancer drugs based on the structure of 2-Chloro-3-methoxy-1,4-naphthoquinone. Researchers are also investigating the potential use of 2-Chloro-3-methoxy-1,4-naphthoquinone in other diseases, such as neurodegenerative disorders. Additionally, studies are being conducted to better understand the mechanism of action of 2-Chloro-3-methoxy-1,4-naphthoquinone and its effects on cellular pathways.
Synthesis Methods
The synthesis of 2-Chloro-3-methoxy-1,4-naphthoquinone involves several steps, starting with the reaction of 2-hydroxy-1,4-naphthoquinone with thionyl chloride to form 2-chloro-1,4-naphthoquinone. This intermediate is then reacted with methanol in the presence of a strong acid catalyst to yield 2-Chloro-3-methoxy-1,4-naphthoquinone. The overall yield of this reaction is moderate, but the purity of the product can be improved through recrystallization.
Scientific Research Applications
2-Chloro-3-methoxy-1,4-naphthoquinone has been used in various scientific research applications due to its ability to interact with biological molecules. One of the most promising applications of 2-Chloro-3-methoxy-1,4-naphthoquinone is in the field of cancer research. Studies have shown that 2-Chloro-3-methoxy-1,4-naphthoquinone can induce cell death in cancer cells by disrupting the mitochondrial membrane potential and increasing the production of reactive oxygen species. This makes 2-Chloro-3-methoxy-1,4-naphthoquinone a potential candidate for developing new anticancer drugs.
properties
CAS RN |
15707-32-1 |
|---|---|
Product Name |
2-Chloro-3-methoxy-1,4-naphthoquinone |
Molecular Formula |
C11H7ClO3 |
Molecular Weight |
222.62 g/mol |
IUPAC Name |
2-chloro-3-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C11H7ClO3/c1-15-11-8(12)9(13)6-4-2-3-5-7(6)10(11)14/h2-5H,1H3 |
InChI Key |
MLABDRCTCNEFPX-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Canonical SMILES |
COC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Other CAS RN |
15707-32-1 |
synonyms |
2-Chloro-3-methoxy-1,4-naphthoquinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



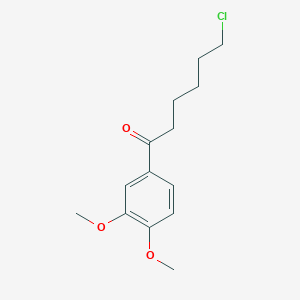
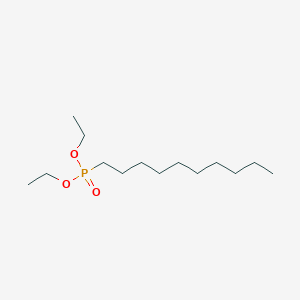
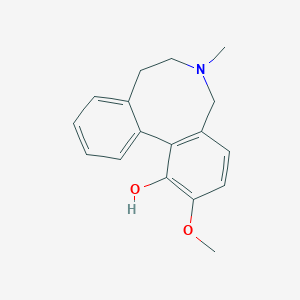
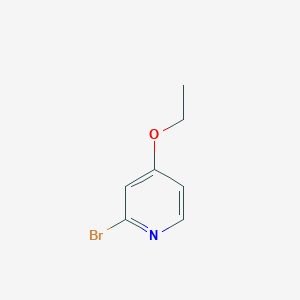
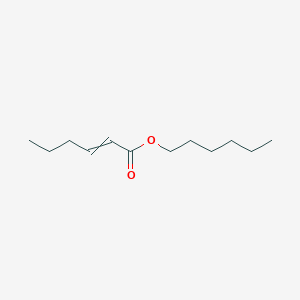
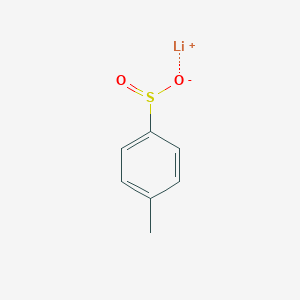
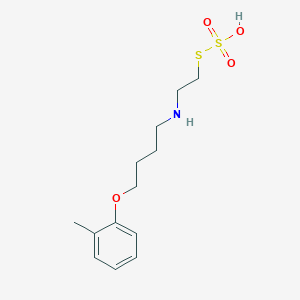
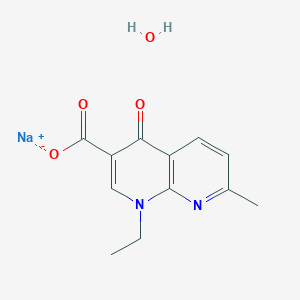
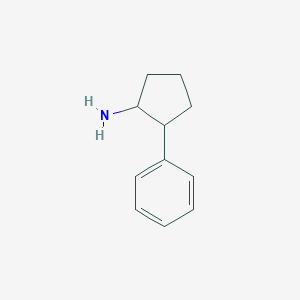
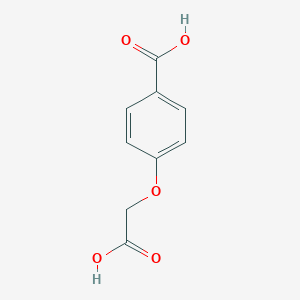
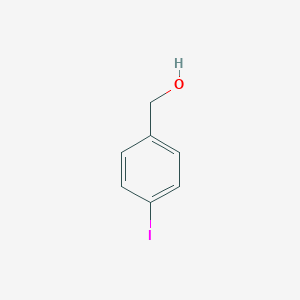
![2,7-Dimethylcinnolino[5,4,3-cde]cinnoline](/img/structure/B97244.png)
